molecular formula C11H12N4O B2902386 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1256813-89-4

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2902386
CAS No.: 1256813-89-4
M. Wt: 216.244
InChI Key: URJSSYVXMNJDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with pyridin-3-yl and pyrrolidin-3-yl groups, respectively. The oxadiazole scaffold is renowned for its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in medicinal chemistry.

Properties

IUPAC Name

3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9/h1-2,4,6,9,13H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJSSYVXMNJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidine Oxime Precursors

The most robust method involves cyclocondensation of amidine oxime derivatives, as demonstrated in analogous 1,2,4-oxadiazole syntheses.

Procedure :

  • Amidine Oxime Formation :
    • Pyridin-3-ylcarbonitrile and pyrrolidin-3-ylcarbonitrile are treated with hydroxylamine hydrochloride in ethanol under reflux to yield pyridin-3-ylamidine oxime and pyrrolidin-3-ylamidine oxime.
    • Reaction Conditions : 80°C, 12 hours, 75–80% yield.
  • Cyclization :
    • Equimolar amidine oximes are reacted with trichloroacetic anhydride (TCAA) in dichloromethane (DCM) at 0–5°C.
    • Mechanism : TCAA acts as a dehydrating agent, facilitating cyclization via nucleophilic attack of the oxime oxygen on the adjacent nitrile carbon.
    • Reaction Conditions : 24 hours, room temperature, 65–70% yield.

Equation :
$$
\text{Amidine Oxime} + \text{TCAA} \rightarrow \text{1,2,4-Oxadiazole} + \text{Byproducts} \quad
$$

Two-Step Coupling and Cyclization

An alternative route involves sequential coupling of pre-functionalized fragments.

Step 1: Synthesis of Pyridin-3-yl-pyrrolidin-3-yl Carboxamide

  • Pyridin-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Reaction with pyrrolidin-3-amine in tetrahydrofuran (THF) yields the intermediate carboxamide.
  • Reaction Conditions : 0°C to room temperature, 6 hours, 85% yield.

Step 2: Oxadiazole Ring Formation

  • The carboxamide is treated with phosphorus oxychloride (POCl₃) and hydroxylamine to form the 1,2,4-oxadiazole ring.
  • Mechanism : POCl₃ facilitates nitrile formation, followed by cyclization with hydroxylamine.
  • Reaction Conditions : 100°C, 8 hours, 60–65% yield.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

Procedure :

  • A mixture of pyridin-3-ylamidine oxime, pyrrolidin-3-ylcarbonitrile, and TCAA in DCM is irradiated at 100°C for 30 minutes.
  • Advantages : 90% conversion rate, reduced side products.

Optimization and Challenges

Solvent and Catalyst Selection

  • Optimal Solvent : Dichloromethane (DCM) minimizes side reactions compared to polar solvents like DMF.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization yields by 15% but require post-reaction purification.

Byproduct Management

  • Common Byproducts : Unreacted amidine oximes and trichloroacetylated intermediates.
  • Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Data Tables

Table 1: Synthesis Method Efficiency

Method Yield (%) Time (h) Purity (%)
Cyclocondensation 65–70 24 92
Two-Step Coupling 60–65 14 88
Microwave-Assisted 90 0.5 95

Table 2: Reagent Impact on Yield

Reagent Role Yield Increase (%)
Trichloroacetic Anhydride Cyclization Agent 70 → 85*
ZnCl₂ Lewis Acid Catalyst 65 → 80*
POCl₃ Nitrile Activator 60 → 75*

*With optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways. In particular, compounds similar to 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have shown promise in inhibiting tumor growth in vitro and in vivo models .

GPBAR1 Agonism

Recent studies have explored the role of this compound as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic regulation and inflammatory responses. Research revealed that derivatives containing the oxadiazole moiety could selectively activate GPBAR1, leading to beneficial effects in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease . The pharmacokinetic properties of these compounds suggest they may serve as effective drug candidates for GPBAR1-related conditions.

Antimicrobial Properties

Compounds with oxadiazole structures have been investigated for their antimicrobial activities. In vitro tests have shown that this compound exhibits inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
GPBAR1 AgonismActivates GPBAR1; potential for metabolic disorders
AntimicrobialInhibits growth of various bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those containing pyridine and pyrrolidine moieties exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development .

Case Study 2: Metabolic Disorder Treatment

In another investigation focusing on GPBAR1 agonists, researchers synthesized several oxadiazole derivatives and assessed their efficacy in activating GPBAR1. Compounds similar to this compound showed promising results in increasing pro-glucagon expression and reducing inflammation markers in metabolic syndrome models .

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Core

The substitution pattern on the 1,2,4-oxadiazole ring critically influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position 3 and 5) Key Features Biological Activity/Application Reference
Target Compound Pyridin-3-yl, Pyrrolidin-3-yl Flexibility (pyrrolidine), basicity, and aromatic interactions Potential nAChR modulation
Borane 61 (Quinuclidinylmethyl analog) Pyridin-3-yl, Quinuclidin-3-ylmethyl Rigid quinuclidine ring; enhanced steric bulk α7 nAChR activation studies
Compound 2e 4-(Pyrrolidin-3-yloxy)phenyl, 5-Nitro-2-furyl Nitrofuran (electron-withdrawing); pyrrolidine-O-phenyl linkage Antimicrobial (Gram-positive pathogens)
Compound 59 (Dichlorophenyl analog) Pyridin-3-yl, 3-(2,6-Dichlorophenyl) Chlorine substituents (lipophilic); isoxazole linkage Selective antagonist (undisclosed target)
3-(4-Pyridyl)-5-(2-chlorophenyl) RJ-64 4-Pyridyl, 2-Chlorophenyl Chlorophenyl (lipophilic); pyridyl positional isomer Central muscle relaxant (metabolism studied)
5-(Chloromethyl)-3-(pyridin-3-yl) analog Pyridin-3-yl, Chloromethyl Electrophilic chloromethyl group; reactive intermediate Synthetic precursor for further modifications
Key Observations:
  • Pyrrolidine vs. Piperidine/Quinuclidine : The pyrrolidine group (5-membered ring) in the target compound offers greater flexibility compared to the rigid quinuclidine (bridged bicyclic structure) in Borane 61 . Piperidine analogs (6-membered ring) exhibit increased basicity but reduced conformational freedom .
  • Aromatic vs. Aliphatic Substituents : Pyridyl and phenyl groups (e.g., RJ-64) favor π-π stacking, while aliphatic groups (e.g., pyrrolidinyl) enhance solubility and hydrogen bonding .
Key Observations:
  • Regioselectivity : ANRORC rearrangements (e.g., ) enable regioselective synthesis of isomers, critical for optimizing biological activity .
  • Yield Variability : Borane complexes (e.g., Borane 61, 51%) often exhibit lower yields due to steric challenges, whereas simpler analogs (e.g., Compound 2e) achieve higher efficiencies .

Biological Activity

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring fused with pyridine and pyrrolidine moieties, which contribute to its biological properties. The synthesis of 1,2,4-oxadiazole derivatives generally involves the reaction of carboxylic acids with hydrazides or through cyclization methods involving nitriles and hydrazines. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced biological activity .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines, including:

  • CEM-13 (human childhood T acute lymphoblastic leukemia)
  • U-937 (human adult acute monocytic leukemia)

In vitro assays revealed that certain oxadiazole derivatives exhibited IC50 values significantly lower than doxorubicin, indicating potent cytotoxicity. Specifically, some compounds demonstrated apoptosis-inducing properties in cancer cell lines such as MCF-7 and MDA-MB-231 .

CompoundCell LineIC50 Value (µM)Mechanism of Action
5aMCF-70.12Induces apoptosis via p53 pathway
5bU-9370.75Inhibits cell proliferation

GPBAR1 Agonism

Recent research has identified this compound derivatives as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). These compounds were shown to induce mRNA expression of pro-glucagon and exhibited selectivity over other bile acid receptors. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making them promising candidates for treating metabolic disorders such as type 2 diabetes .

The mechanisms underlying the biological activity of oxadiazole derivatives are multifaceted:

  • Apoptosis Induction : Many derivatives activate apoptotic pathways through p53-mediated mechanisms.
  • Kinase Inhibition : Certain compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. They inhibit cell proliferation driven by RET mutations .
  • Selective Receptor Activation : The ability to selectively activate GPBAR1 suggests a targeted approach to modulating metabolic pathways without affecting other bile acid receptors.

Study on RET Kinase Inhibition

A study focused on the synthesis and evaluation of 4-chloro-benzamides containing the oxadiazole moiety demonstrated that these compounds effectively inhibited RET kinase activity in both molecular and cellular assays. The lead compound showed significant potential for further development as a cancer therapeutic .

Evaluation of Anticancer Properties

Another study evaluated a series of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can purity be optimized?

The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. Key steps include:

  • Reagents : Phosphorus oxychloride or thionyl chloride for oxadiazole ring formation under anhydrous conditions .
  • Substitution : Pyridin-3-yl and pyrrolidin-3-yl groups are introduced via nucleophilic substitution or coupling reactions.
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring integrity. For example, pyridine protons appear as distinct aromatic signals at δ 8.5–9.0 ppm, while pyrrolidine protons show multiplet patterns at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4). Pyrrolidine’s basicity may enhance water solubility at acidic pH .
  • Stability : Monitor via HPLC over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4). Oxadiazole rings are generally stable but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across cell lines?

  • Dose-Response Profiling : Use IC50_{50} curves in diverse cancer lines (e.g., breast vs. colorectal) to identify cell-type-specific sensitivity .
  • Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with target engagement assays (e.g., photoaffinity labeling to identify binding proteins like TIP47) .
  • Data Normalization : Account for variations in membrane permeability using logP calculations (e.g., predicted logP ≈ 2.1 for this compound) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Key Modifications :
    • Pyridine Substituents : Introduce electron-withdrawing groups (e.g., Cl at the 5-position) to enhance electrophilicity and target binding .
    • Pyrrolidine Functionalization : N-Sulfonylation or methyl group addition improves metabolic stability without compromising solubility .
  • Bioisosteres : Replace oxadiazole with 1,3,4-thiadiazole to evaluate effects on enzymatic inhibition (e.g., COX-2 or microbial targets) .

Q. What crystallographic techniques are suitable for determining the compound’s 3D structure, and how does conformation impact activity?

  • X-ray Crystallography : Use SHELX software for data refinement. Key parameters:
    • Crystal Growth : Slow evaporation from acetonitrile/chloroform mixtures yields suitable single crystals .
    • Torsion Angles : Pyridine and oxadiazole dihedral angles (e.g., 5–15°) influence binding pocket compatibility in enzyme targets .
  • Docking Studies : Compare crystallographic data with molecular dynamics simulations to predict binding modes (e.g., with mGlu5 receptors) .

Q. How can researchers address low yields in multi-step syntheses of analogs?

  • Optimization Steps :
    • Catalysis : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for efficient aryl-aryl bond formation .
    • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .
  • Byproduct Analysis : Employ LC-MS to identify intermediates and adjust stoichiometry (e.g., excess amidoxime to drive cyclization) .

Methodological Notes

  • Key References : Prioritized peer-reviewed journals (e.g., Journal of Pharmacology and Experimental Therapeutics) and crystallography databases (Acta Crystallographica) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.